An In-Depth Technical Guide to 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, a heterocyclic ketone belonging to the benzoxepinone class of compounds. The benzoxepinone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document details the unequivocal identification of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, including its IUPAC name and chemical structure. A thorough exploration of its synthesis, focusing on the prevalent and mechanistically insightful intramolecular Friedel-Crafts cyclization, is presented with a detailed experimental protocol. Furthermore, this guide outlines the expected spectroscopic characteristics crucial for its unambiguous identification and quality control. The burgeoning therapeutic potential of the benzoxepinone class, with a focus on neuropharmacological applications, is discussed, positioning 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one as a valuable scaffold for future drug discovery endeavors.
Core Compound Identification and Structure
The compound of focus is systematically named 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one . Its structure consists of a benzene ring fused to a seven-membered oxepine ring, which contains a ketone functional group at position 5 and is partially saturated. A methyl group is substituted at position 7 of the aromatic ring.
Chemical Structure:
Caption: Chemical structure of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one.
Key Identifiers:
-
IUPAC Name: 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
-
CAS Number: 41177-66-6[1]
-
Molecular Formula: C₁₁H₁₂O₂[1]
-
Molecular Weight: 176.21 g/mol [1]
Synthesis and Mechanistic Insights
The principal synthetic route to 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is through an intramolecular Friedel-Crafts acylation of a carboxylic acid precursor, 4-(p-tolyloxy)butanoic acid. This reaction is typically facilitated by a strong dehydrating agent, most commonly polyphosphoric acid (PPA).
Reaction Scheme:
Caption: Synthesis of the target compound via PPA-catalyzed cyclization.
Causality of Experimental Choices:
The choice of polyphosphoric acid as the cyclizing agent is pivotal. PPA serves a dual role: it acts as a Brønsted acid to protonate the carboxylic acid, and as a powerful dehydrating agent to facilitate the formation of the acylium ion intermediate. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich p-tolyl ring. The ortho-para directing effect of the ether oxygen and the activating effect of the methyl group favor cyclization at the position ortho to the ether linkage.
Experimental Protocol: Synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
This protocol is a representative procedure based on established methodologies for similar transformations.
Materials:
-
4-(p-tolyloxy)butanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-(p-tolyloxy)butanoic acid.
-
Add polyphosphoric acid in excess (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring in an oil bath at a temperature of 80-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization
Unequivocal identification of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one relies on a combination of spectroscopic techniques. The following are the expected spectral data based on its structure:
Quantitative Data Summary:
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Aromatic protons (singlet and two doublets), two triplets for the adjacent methylene groups in the oxepine ring, and a singlet for the methyl group protons. |
| ¹³C NMR | Carbonyl carbon signal (~190-200 ppm), aromatic carbon signals, two methylene carbon signals, and a methyl carbon signal. |
| Infrared (IR) | Strong carbonyl (C=O) stretching vibration (~1680 cm⁻¹), aromatic C-H and C=C stretching vibrations, and C-O ether stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight (176.21 g/mol ). |
Therapeutic Potential and Applications in Drug Discovery
The benzoxepinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a variety of biologically active compounds. Derivatives of this class have shown promise in several therapeutic areas, particularly in neuropharmacology.
Logical Framework for Therapeutic Potential:
Caption: Rationale for the therapeutic interest in benzoxepinones.
While specific biological data for 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is not extensively published, its structural features suggest it as a valuable starting point for the development of novel therapeutic agents. For instance, related 7-substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-ones have been synthesized and evaluated for their anticonvulsant and hypnotic activities.[3] The 7-chloro analog of the title compound has also been investigated as an intermediate for pharmaceuticals targeting neurological disorders and has shown potential in antidepressant research.[4]
The methyl group at the 7-position can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic profiles compared to unsubstituted analogs. This makes 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one a compelling candidate for library synthesis and screening in drug discovery programs targeting central nervous system disorders.
Conclusion
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is a well-defined chemical entity with an established and efficient synthetic route. Its structural relationship to other biologically active benzoxepinones underscores its potential as a valuable scaffold in medicinal chemistry. This technical guide provides the foundational knowledge for its synthesis, characterization, and rationale for its exploration in drug discovery, particularly in the realm of neuropharmacology. Further biological evaluation of this specific compound is warranted to fully elucidate its therapeutic potential.
References
-
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. PubChem. [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. [Link]
-
(E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine. MOLBASE. [Link]
-
13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0224582). NP-MRD. [Link]
-
7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. SpectraBase. [Link]
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate. [https://www.researchgate.net/publication/51624687_Synthesis_and_evaluation_of_7-substituted-34-dihydrobenzo[f][5]oxazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents]([Link]5]oxazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents)
-
Synthesis of 2,5-Dihydrobenzo[b]oxepines and 5,6-Dihydro-2H-benzo[b]oxocines Based on a “[3 + 3] Cyclization-Olefin-Metathesis” Strategy. ResearchGate. [Link]
-
1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. PubMed. [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]
-
one, CAS Registry Number 28940-11-6. Fragrance Material Safety Assessment Center. [Link]
-
1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. MDPI. [Link]
-
A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Wiley Online Library. [Link]
-
1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. PubMed. [Link]
-
The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. ResearchGate. [Link]
-
Synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines. ResearchGate. [Link]
-
Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. ResearchGate. [Link]
Sources
- 1. 7-METHYL-3,4-DIHYDRO-2H-BENZO[B]OXEPIN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. 7-Methyl-3,4-dihydro-2h-benzo[b][1,4]dioxepin-3-ol | C10H12O3 | CID 16723715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
